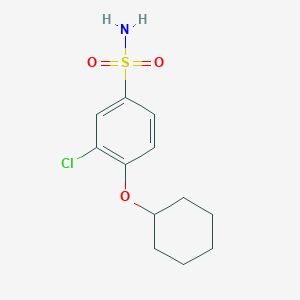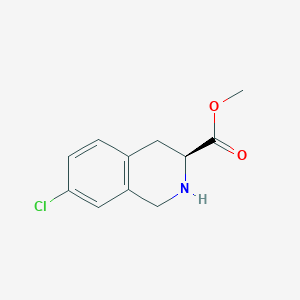
(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom and a carboxylate group in its structure makes it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroisoquinoline.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Esterification: The (S)-enantiomer is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods often involve large-scale chiral resolution techniques and optimized esterification processes to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
(S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in neurotransmitter release and neuronal signaling pathways. This modulation can result in neuroprotective effects and potential therapeutic benefits for neurodegenerative conditions.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine and carboxylate groups.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ester group.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but without the chlorine atom.
Uniqueness: (S)-Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer specific chemical properties and biological activities. These features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 |
Clé InChI |
UIAPGKMONUXFRA-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


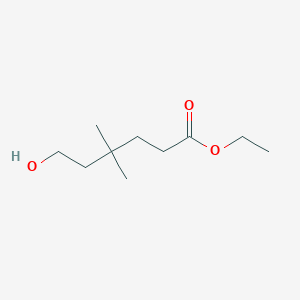
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
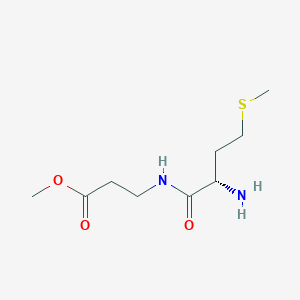
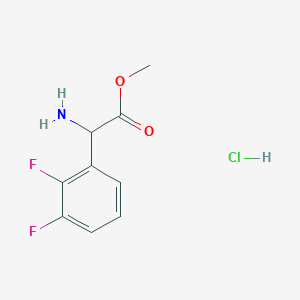
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)


![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)

